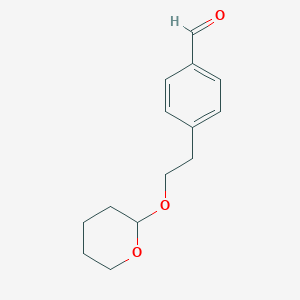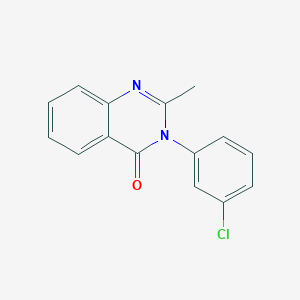
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinazolinone family and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. In
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis and metastasis, which are important processes in cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-. One direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
In conclusion, 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a promising compound with potential therapeutic properties. Its potent anticancer, anti-inflammatory, and antifungal properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to improve its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-(m-chlorophenyl)-2-methyl-2-thioxoimidazolidin-4-one with anthranilic acid in the presence of a suitable base. Another method involves the reaction of 2-methyl-3-(m-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with phosphoryl chloride followed by reaction with ammonia. Both methods have been shown to yield high purity and good yields of the desired compound.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of inflammatory diseases and fungal infections.
Propiedades
Número CAS |
340-94-3 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- |
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
Clave InChI |
FRZCXJROWSIXPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Otros números CAS |
340-94-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
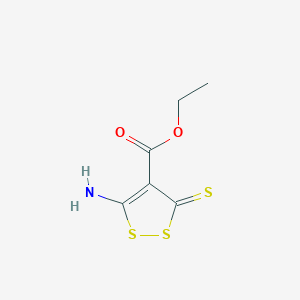
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
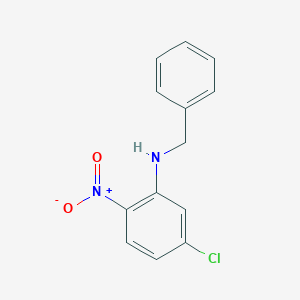
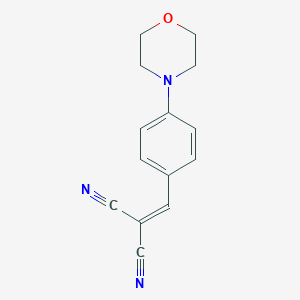
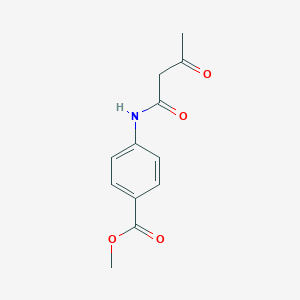
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
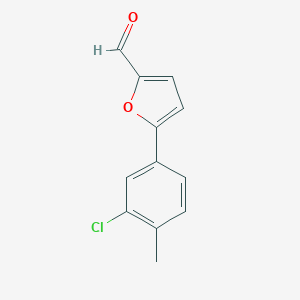
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
